2,4-Dibromo-6-méthylphénol

Vue d'ensemble

Description

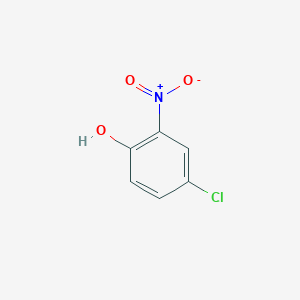

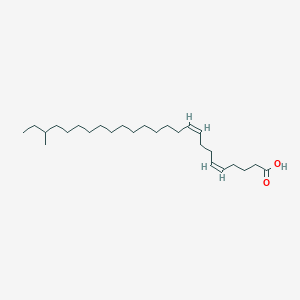

2,4-Dibromo-6-methylphenol is an organic compound with the molecular formula C7H6Br2O . It is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-methylphenol consists of a benzene ring with two bromine atoms, one methyl group, and one hydroxyl group .Chemical Reactions Analysis

2,4-Dibromo-6-methylphenol is used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis .Physical And Chemical Properties Analysis

2,4-Dibromo-6-methylphenol is a white to slightly yellow fine crystalline powder . It has a melting point of 49-50 °C . The molecular weight is 265.93 g/mol .Applications De Recherche Scientifique

Recherche en protéomique

“2,4-Dibromo-6-méthylphénol” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé de différentes manières dans ce domaine, comme dans l'analyse de l'expression des protéines, l'étude des interactions protéine-protéine et l'identification de nouvelles protéines.

Efficacité du catalyseur

Il est utilisé dans les interactions non covalentes qui conduisent à l'efficacité des catalyseurs à base d'alkylidène imido de molybdène pour la métathèse des oléfines . La métathèse des oléfines est une réaction importante utilisée dans la synthèse de produits pharmaceutiques, de polymères et d'autres produits chimiques. L'efficacité des catalyseurs utilisés dans cette réaction peut avoir un impact significatif sur le rendement et la sélectivité des produits.

Recherche biochimique

Ce composé est également utilisé dans la recherche biochimique . La recherche biochimique implique l'étude des substances chimiques et des processus vitaux qui se produisent dans les organismes vivants. “this compound” pourrait être utilisé dans divers tests et expériences biochimiques.

Chromatographie et spectrométrie de masse

“this compound” est utilisé dans la chromatographie et la spectrométrie de masse . Ce sont des techniques analytiques utilisées pour séparer, identifier et quantifier les composants d'un mélange. Ce composé pourrait être utilisé comme étalon ou traceur dans ces techniques.

Safety and Hazards

2,4-Dibromo-6-methylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Mécanisme D'action

Target of Action

It’s known that bromophenols, a group to which this compound belongs, can interact with various biological targets due to their structural similarity to many natural compounds .

Mode of Action

It’s suggested that it’s used in noncovalent interactions which drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis . This suggests that the compound may interact with its targets through noncovalent bonds, leading to changes in the efficiency of certain biochemical reactions.

Biochemical Pathways

Given its use in catalysis for olefin metathesis , it may be involved in pathways related to this chemical reaction.

Pharmacokinetics

Its physical properties such as its solid state , melting point of 57°C , and low vapor pressure may influence its bioavailability.

Result of Action

Its role in enhancing the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis suggests that it may have a significant impact on the rate and efficiency of certain chemical reactions at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-6-methylphenol. For instance, its stability at room temperature in closed containers under normal storage and handling conditions suggests that it is stable under standard environmental conditions. Exposure to incompatible substances or extreme conditions may affect its stability and efficacy .

Analyse Biochimique

Biochemical Properties

2,4-Dibromo-6-methylphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with molybdenum imido alkylidene catalysts, enhancing their efficiency in olefin metathesis reactions . The nature of these interactions often involves noncovalent interactions, which are crucial for the compound’s biochemical activity.

Cellular Effects

2,4-Dibromo-6-methylphenol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of 2,4-Dibromo-6-methylphenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity. This modulation can result in either inhibition or activation of the enzymes, depending on the context . Furthermore, 2,4-Dibromo-6-methylphenol can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dibromo-6-methylphenol can change over time. The compound is stable at room temperature when stored in closed containers under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 2,4-Dibromo-6-methylphenol can lead to significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of 2,4-Dibromo-6-methylphenol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2,4-Dibromo-6-methylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in these pathways highlights its significance in biochemical research and its potential impact on cellular function.

Transport and Distribution

Within cells and tissues, 2,4-Dibromo-6-methylphenol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding the transport and distribution of 2,4-Dibromo-6-methylphenol is crucial for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2,4-Dibromo-6-methylphenol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may impact metabolic processes.

Propriétés

IUPAC Name |

2,4-dibromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKVPKGYUXVWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060568 | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609-22-3 | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)